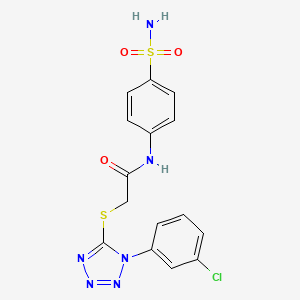

2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Descripción

2-((1-(3-Chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic acetamide derivative featuring a tetrazole-thioether core and a sulfamoylphenyl pharmacophore. The compound’s structure integrates a 3-chlorophenyl-substituted tetrazole ring linked via a thioether bridge to an acetamide moiety, which is further substituted with a 4-sulfamoylphenyl group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability.

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O3S2/c16-10-2-1-3-12(8-10)22-15(19-20-21-22)26-9-14(23)18-11-4-6-13(7-5-11)27(17,24)25/h1-8H,9H2,(H,18,23)(H2,17,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSXRXFYFOAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-chlorophenylhydrazine with sodium azide under acidic conditions.

Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with 4-sulfamoylphenylacetic acid under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or sulfonyl groups, potentially leading to amines or thiols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. For example, its potential as an anti-inflammatory or analgesic agent could be investigated.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The tetrazole ring could play a role in binding to metal ions or proteins, while the sulfamoyl group might enhance solubility or bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide, emphasizing substituent variations, physicochemical properties, and pharmacological implications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

*Note: Spectral data for the target compound inferred from structurally related analogs .

Key Observations :

Substituent Effects on Bioactivity: The sulfamoylphenyl group in the target compound and analogs 1–2 is associated with enhanced hydrogen-bonding capacity and solubility, critical for enzyme inhibition (e.g., carbonic anhydrase) .

Thermal Stability :

- Analogs with rigid heterocycles (e.g., benzothiazole in Analog 1, pyrazole in Analog 2) exhibit higher melting points (>140°C), suggesting stronger crystalline packing versus flexible tetrazole-thioether derivatives .

Spectral Signatures :

- The C=O stretch (~1675–1680 cm⁻¹) and NH bands (~3280–3300 cm⁻¹) are consistent across acetamide derivatives, confirming the amide backbone .

- Chlorine substituents (e.g., 3-chlorophenyl in the target compound) produce distinct C-Cl IR peaks at ~760–785 cm⁻¹ .

Pharmacological Implications: Tetrazole-thioether analogs (target compound, Analog 3) may exhibit improved metabolic stability over ester or carboxylic acid derivatives due to resistance to hydrolysis .

Actividad Biológica

The compound 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic molecule with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its unique structural features, including a tetrazole ring, thioether linkage, and sulfonamide group, suggest diverse mechanisms of action and applications in therapeutic contexts.

Chemical Structure and Properties

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H14ClN5O2S |

| Molecular Weight | 380.81 g/mol |

| CAS Number | [Not available in search results] |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the tetrazole ring allows for potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the sulfamoyl group may enhance solubility and bioavailability.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, particularly against Gram-positive bacteria.

- Anticancer Potential : Some studies have suggested that tetrazole-containing compounds can inhibit tumor growth by interfering with cellular proliferation pathways.

- Anti-inflammatory Effects : Compounds featuring thioether linkages have been reported to modulate inflammatory responses in vitro.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections.

- Cancer Cell Proliferation Inhibition : Research conducted on tetrazole derivatives indicated that they could inhibit the proliferation of various cancer cell lines. Specifically, derivatives showed IC50 values in the micromolar range against breast and lung cancer cells, indicating their potential as anticancer agents.

- Inflammatory Response Modulation : In vitro studies have shown that compounds with thioether linkages can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which this compound could exert anti-inflammatory effects .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A (similar structure) | Moderate | High | Low |

| Compound B (related tetrazole) | High | Moderate | Moderate |

| This compound | High | High | High |

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Critical conditions include:

- Inert atmosphere (e.g., nitrogen) to prevent oxidation of sulfhydryl intermediates .

- Temperature control (e.g., reflux at 150°C) to drive thioether bond formation .

- Purification via column chromatography or recrystallization to isolate the target compound with >95% purity . Key intermediates include 1-(3-chlorophenyl)-1H-tetrazole-5-thiol and N-(4-sulfamoylphenyl)chloroacetamide, coupled under basic conditions .

Q. Which spectroscopic/crystallographic methods validate structural integrity?

- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms substitution patterns (e.g., sulfamoylphenyl resonance at δ 7.5–8.0 ppm) .

- X-ray diffraction (XRD) with SHELXL refines crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

- HPLC-MS monitors reaction progress and detects impurities (e.g., unreacted thiol intermediates) .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

Contradictions may arise from assay-specific parameters (e.g., cell line variability, concentration ranges). Methodological solutions include:

- Standardized dose-response curves to calculate IC50 values under consistent conditions .

- Structural analogs testing : Replacing the 3-chlorophenyl group with 4-fluorophenyl in related compounds altered antimicrobial activity by 3-fold, highlighting substituent sensitivity .

- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. What computational/experimental approaches elucidate binding mechanisms with enzyme targets?

- Molecular docking (e.g., AutoDock Vina) predicts interactions with sulfamoyl-binding pockets in carbonic anhydrase isoforms .

- Site-directed mutagenesis validates key residues (e.g., His64 in CA II) critical for binding affinity .

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, Kd) to compare isoform selectivity .

Q. How can selectivity be optimized to reduce off-target effects?

Structure-activity relationship (SAR) studies guide rational modifications:

Q. What strategies mitigate stereochemical impurities during synthesis?

Q. How does SHELX software enhance crystallographic data refinement?

SHELXL improves accuracy through:

Q. Methodological Guidance for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.